molecular formula C19H16ClNO2 B1305540 4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 486991-75-7

4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

カタログ番号: B1305540
CAS番号: 486991-75-7
分子量: 325.8 g/mol
InChIキー: JGVZQZYRGOFCJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is 4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. This nomenclature follows the standardized rules for naming complex polycyclic heterocyclic compounds and provides a precise description of the molecular structure. The name indicates several key structural features: the presence of a 3-chlorophenyl substituent at position 4, a tetrahydrocyclopentaquinoline core structure, and a carboxylic acid functional group at position 8.

The molecular architecture consists of a bicyclic framework where a cyclopentane ring is fused to a quinoline system, creating a rigid, planar geometry that is characteristic of this class of compounds. The structural representation reveals a complex three-dimensional arrangement due to the fused ring system, which contributes significantly to its potential biological activity. The compound exhibits a molecular formula of C19H16ClNO2 and possesses a molecular weight of 325.79 grams per mole.

The simplified molecular-input line-entry system representation for this compound is documented as O=C(C1=CC2=C(NC(C3=CC=CC(Cl)=C3)C4C2C=CC4)C=C1)O, which provides a linear notation that captures the complete structural information. This representation effectively communicates the connectivity of all atoms within the molecule and serves as a standardized method for database storage and computational analysis.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C19H16ClNO2
Molecular Weight 325.79 g/mol
Chemical Abstracts Service Number 486991-75-7
Simplified Molecular-Input Line-Entry System O=C(C1=CC2=C(NC(C3=CC=CC(Cl)=C3)C4C2C=CC4)C=C1)O

特性

IUPAC Name

4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-13-4-1-3-11(9-13)18-15-6-2-5-14(15)16-10-12(19(22)23)7-8-17(16)21-18/h1-5,7-10,14-15,18,21H,6H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVZQZYRGOFCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H16ClNO2
  • Molecular Weight : 325.8 g/mol
  • Structure : The compound features a cyclopentaquinoline scaffold, which is known for its diverse biological activities.

Synthesis

The synthesis of 4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid typically involves multi-step organic reactions including cyclization and functional group modifications. Recent methodologies focus on microwave-assisted synthesis to enhance yields and reduce reaction times .

Anticancer Properties

Research indicates that compounds with a similar structure exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of the cyclopentaquinoline scaffold can effectively inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .

Case Study : A recent study evaluated the antiproliferative effects of structurally related compounds on MDA-MB-231 cells, revealing that these compounds could induce apoptosis via mitochondrial pathways and modulate signaling pathways associated with cancer cell survival .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. It has been shown to act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Research Findings :

  • Agonistic Activity : The active enantiomer of related compounds displayed potent agonistic activity at α7 nAChRs, significantly more effective than acetylcholine itself .
  • Mechanism of Action : The mechanism involves enhancing neurotransmitter release and promoting neuroprotective effects against excitotoxicity.

Toxicity and Safety Profile

The safety profile of 4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid has been assessed in various studies. Preliminary results suggest low toxicity levels; however, further in vivo studies are necessary to establish a comprehensive safety profile .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acidC19H16ClNO2325.8 g/molAnticancer, Neuroprotective
4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamideC19H20BrN2O2S395.35 g/molAnticancer
4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acidC19H16FNO2325.33 g/molNeuroprotective

科学的研究の応用

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds similar to 4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid exhibit significant anticancer properties. These compounds are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Neurological Applications : There is emerging evidence that this compound may interact with nicotinic acetylcholine receptors, which are crucial in neurological functions. Its role as a modulator of these receptors could lead to applications in treating neurodegenerative diseases.

Data Tables

Application Area Description Research Findings
Anticancer ActivityInhibits tumor growth and induces apoptosisStudies show significant reduction in tumor size in animal models .
Antimicrobial PropertiesEffective against multiple bacterial strainsExhibited bactericidal activity in vitro against Staphylococcus aureus .
Neurological ApplicationsModulates nicotinic acetylcholine receptorsPotential therapeutic effects observed in models of Alzheimer's disease .

Case Studies

  • Antitumor Efficacy :
    • A study conducted on mice with induced tumors showed that administration of the compound led to a 50% reduction in tumor volume compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Testing :
    • In vitro tests revealed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at concentrations as low as 10 µg/mL. This suggests potential for further development into an antibiotic formulation.
  • Neuroprotective Effects :
    • Research involving transgenic mice models for Alzheimer’s disease indicated that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a neuroprotective agent.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Pharmacological Effects

The pharmacological activity of tetrahydroquinoline derivatives is highly sensitive to substitutions on the phenyl ring and the nature of the functional group at position 7. Key analogs and their properties are summarized below:

Table 1: Comparison of Structural Analogs
Compound Name Substituent (Position) Functional Group (Position 8) Key Pharmacological Properties Target Receptor
4-(3-Chloro-phenyl) (Target) 3-Cl (meta) Carboxylic acid Antiproliferative activity in renal, liver, and pancreatic cancer cells GPER
4BP-TQS 4-Br (para) Sulfonamide Allosteric agonist and positive allosteric modulator (PAM) of α7 nAChRs α7 nAChR
4CP-TQS 4-Cl (para) Sulfonamide Retains allosteric agonist activity but slower activation kinetics vs. 4BP-TQS α7 nAChR
3BP-TQS 3-Br (meta) Sulfonamide Lacks allosteric agonist activity; retains PAM activity α7 nAChR
GAT107 4-Br (para) Sulfonamide Dual allosteric agonist-PAM; reduces receptor desensitization α7 nAChR
Compound Z 1-Naphthyl Carboxylic acid Activates BK channels independent of BKβ1 subunits BK channels
G1-PABA 6-Bromo-benzo[d][1,3]dioxol-5-yl Carboxylic acid Precursor for antiproliferative GPER ligands; synthesized via cross-coupling GPER
Key Observations:
  • Halogen Position : Meta-substituted analogs (e.g., 3BP-TQS, target compound) often lack allosteric agonist activity on α7 nAChRs compared to para-substituted derivatives (e.g., 4BP-TQS, 4CP-TQS) . This suggests steric or electronic effects at the receptor’s transmembrane allosteric site.
  • Functional Group : Sulfonamide derivatives (e.g., 4BP-TQS) primarily target α7 nAChRs, while carboxylic acid derivatives (e.g., target compound, Compound Z) show divergent targets (GPER, BK channels) .
  • Halogen Type : Chlorine substitution (4CP-TQS) preserves allosteric agonist activity but alters activation kinetics compared to bromine (4BP-TQS), while iodine (4IP-TQS) further modulates desensitization rates .

準備方法

Multi-Component Condensation and Cyclization

  • A common approach to synthesize cyclopentaquinoline frameworks involves a three-component condensation of:

    • An aromatic amine (e.g., 3-chloroaniline or its derivatives)
    • An aldehyde (often aromatic or aliphatic)
    • Cyclopentadiene or a cyclopentane derivative
  • This condensation typically proceeds via imine formation followed by an intramolecular cyclization, often a formal [4+2] cycloaddition (Diels-Alder type) to construct the fused ring system.

  • Reaction conditions generally require:

    • Acidic or Lewis acid catalysis to promote imine formation and cyclization
    • Controlled temperature (80–120°C) to favor ring closure without side reactions
    • Anhydrous solvents to prevent hydrolysis of intermediates

Palladium-Catalyzed Cross-Coupling and Hydrogenation

  • For introducing the 3-chlorophenyl substituent, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) are employed, especially when starting from halogenated precursors or boronic acids.

  • The amine component can be prepared by palladium-catalyzed hydrogenation of nitro precursors, which are synthesized by reacting substituted anilines with sulfonyl chlorides in the presence of pyridine.

Functional Group Transformations

  • The carboxylic acid group at position 8 is typically introduced by:

    • Oxidation of methyl or aldehyde precursors at the corresponding position
    • Direct incorporation via carboxylation reactions during or after ring formation
  • Protection/deprotection strategies may be necessary to prevent side reactions during multi-step synthesis.

Detailed Synthetic Route Proposal for 4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Step Description Reagents/Conditions Notes
1 Preparation of 3-chloroaniline derivative Commercial or synthesized via chlorination of aniline Starting amine for condensation
2 Formation of imine intermediate Condensation of 3-chloroaniline with suitable aldehyde (e.g., cyclopentanone derivative) Acid catalyst, anhydrous solvent, room temp to 80°C
3 Cyclization via [4+2] cycloaddition Heating to 80–120°C to promote ring closure Forms tetrahydrocyclopentaquinoline core
4 Introduction of carboxylic acid group Oxidation of methyl or aldehyde substituent at position 8 Oxidants like KMnO4 or CrO3 under controlled conditions
5 Purification and stereochemical resolution Chromatography and crystallization Ensures stereochemical purity (3aS,4S,9bR)

Research Findings and Analytical Confirmation

  • Spectroscopic Characterization :

    • 2D NMR (HSQC, HMBC) to confirm ring connectivity and stereochemistry
    • X-ray crystallography for absolute configuration verification
  • Purity Assessment :

    • HPLC-MS with C18 columns and gradient elution to detect impurities below 0.1%
    • Elemental analysis matching theoretical C, H, N values within ±0.4%
  • Yield and Scalability :

    • Multi-step synthesis yields typically range from 40–70% per step depending on reaction optimization
    • Industrial scale-up possible using batch or continuous flow reactors with controlled temperature and catalyst loading

Comparative Table of Preparation Parameters for Related Cyclopentaquinoline Derivatives

Parameter Typical Range/Condition Notes
Reaction Temperature 80–120°C Optimal for cyclization without decomposition
Catalyst Type Lewis acids (e.g., BF3·OEt2), Pd catalysts Catalysts facilitate imine formation and cross-coupling
Solvent Anhydrous ethanol, toluene, or dichloromethane Solvent choice affects reaction rate and selectivity
Reaction Time 6–24 hours Dependent on substrate reactivity
Purification Column chromatography, recrystallization Required for stereochemical and chemical purity
Stereochemical Control Chiral catalysts or resolution methods To obtain defined stereoisomers

Q & A

Q. Advanced

  • Molecular docking : Models interactions with targets like DNA gyrase (for antibacterial activity) or kinase domains (anticancer applications) .
  • QSAR (Quantitative SAR) : Utilizes descriptors like logP, polar surface area, and electronic parameters to correlate substituent effects with bioactivity .
  • DFT (Density Functional Theory) : Calculates charge distribution and frontier molecular orbitals to predict reactivity .

How are discrepancies in spectroscopic data resolved during structural elucidation?

Q. Advanced

  • Multi-technique validation : Cross-check NMR assignments with COSY, HSQC, and HMBC experiments to resolve overlapping signals .
  • Crystallographic refinement : Hydrogen atoms are geometrically constrained (riding model) during X-ray refinement to improve accuracy .
  • Isotopic labeling : ¹⁵N/¹³C-labeled precursors clarify ambiguous peaks in complex spectra .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced

  • pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
  • Metabolic stability assays : Use liver microsomes or hepatocyte models to identify cytochrome P450-mediated oxidation .
  • Photostability testing : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products .

How is the compound’s potential as a drug candidate evaluated preclinically?

Q. Advanced

  • ADME profiling : Measure solubility (shake-flask method), permeability (Caco-2 assay), and plasma protein binding (ultrafiltration) .
  • Toxicology screening : Assess cytotoxicity in HEK293 or HepG2 cells and genotoxicity via Ames test .
  • In vivo pharmacokinetics : Administer to rodent models and quantify plasma half-life using LC-MS/MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。